Olcegepant - 204697-65-4

Olcegepant

Catalog Number: EVT-277332
CAS Number: 204697-65-4
Molecular Formula: C38H47Br2N9O5
Molecular Weight: 869.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olcegepant, also known by its developmental code BIBN4096BS, is a potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor. [, , , ] This receptor plays a crucial role in the mediation of neurogenic inflammatory pain, making olcegepant a valuable tool in investigating pain pathways, particularly those involved in migraine. [, , , , , , , ] While initially investigated as a potential treatment for acute migraine attacks, olcegepant has found extensive use in preclinical research to elucidate the role of CGRP in various physiological and pathological processes. [, , , , , , , , , ]

Applications
  • Migraine Models: Olcegepant has been instrumental in validating various animal models of migraine by demonstrating its effectiveness in reversing or preventing migraine-like symptoms. [, , , , , , , , , , , ] This includes models utilizing nitric oxide donors like glyceryl trinitrate (GTN) and models employing CGRP administration. [, , , , , , ] It has been used to assess the role of CGRP in different aspects of migraine, including headache pain, cutaneous allodynia, and light aversion. [, , , , , , ]
  • Investigating CGRP Mechanisms: Research utilizing olcegepant has contributed to a deeper understanding of the role of CGRP signaling in both peripheral and central nervous system structures involved in pain processing. [, , , , , , , ] Studies have examined its effects on trigeminal ganglia, trigeminal nucleus caudalis, thalamus, and periaqueductal gray, demonstrating the widespread influence of CGRP in nociceptive transmission. [, , , , , , ]
  • Evaluating Sex Differences in Pain: Olcegepant has been used in preclinical studies exploring potential sex differences in pain pathways. [, ] Research indicates a more pronounced effect of CGRP receptor antagonists in female rodents, suggesting a greater contribution of CGRP to pain modulation in females. [, ] These findings have significant implications for understanding sex disparities in chronic pain conditions.
  • Exploring Novel Treatment Strategies: The efficacy of olcegepant in various pain models has provided a rationale for investigating CGRP receptor antagonism as a potential therapeutic target for other pain conditions beyond migraine. [, ] This includes exploring its potential in neuropathic pain, inflammatory pain, and pain associated with multiple sclerosis. [, ]
Future Directions
  • Investigating Signal Specificity: The observation that olcegepant exhibits different potencies in blocking specific CGRP-mediated signaling pathways warrants further investigation. [] Understanding these signal-specific effects could lead to the development of more targeted CGRP receptor antagonists.

Telcagepant (MK-0974)

Compound Description: Telcagepant is a potent, orally bioavailable, non-peptide calcitonin gene-related peptide (CGRP) receptor antagonist. It works by blocking the CGRP receptor, which is involved in transmitting pain signals in migraine. []

Rimegepant (BMS-927711)

Compound Description: Rimegepant is an orally administered small molecule antagonist of the CGRP receptor. [, ] It is used for both the acute treatment and prevention of migraine. []

Relevance: Rimegepant, similar to Olcegepant, targets the CGRP receptor and has been investigated for its efficacy in treating migraine. [] Both are small molecule antagonists, although their chemical structures differ. [] Rimegepant, unlike Olcegepant, has been successfully developed as an orally available medication. []

Ubrogepant

Compound Description: Ubrogepant is a small molecule CGRP receptor antagonist approved by the FDA for the acute treatment of migraine. [, ]

Relevance: Ubrogepant shares a similar mechanism of action with Olcegepant, both targeting the CGRP receptor to treat migraine. [, ] They differ in their chemical structures and Ubrogepant is administered orally, while Olcegepant was investigated as an intravenous therapy. []

BI 44370

Compound Description: BI 44370 is a CGRP receptor antagonist investigated for its potential in treating acute migraine. []

Relevance: Similar to Olcegepant, BI 44370 targets the CGRP receptor for migraine treatment. [] While the specific chemical structures aren't detailed in the provided research, both compounds belong to the class of CGRP antagonists. []

MK-3207

Compound Description: MK-3207 is a CGRP receptor antagonist investigated for its therapeutic potential in managing acute migraine. []

Relevance: Like Olcegepant, MK-3207 acts by antagonizing the CGRP receptor. [] While specific structural details are limited in the provided papers, both are classified as CGRP receptor antagonists, suggesting structural similarities within their pharmacophores. []

Sumatriptan

Compound Description: Sumatriptan is a medication that belongs to the triptan class of drugs, specifically a 5-HT1B/1D/1F receptor agonist. [, ] It is commonly used to treat migraine headaches. [, ]

Relevance: Sumatriptan and Olcegepant both demonstrate efficacy in treating migraine but through different mechanisms. [, ] Sumatriptan primarily acts as a 5-HT1B/1D/1F receptor agonist, influencing serotonin pathways, whereas Olcegepant directly targets the CGRP receptor. [, ] Notably, research indicates that combining these drugs does not result in an additive effect in a mouse model of migraine. []

ALD405

Compound Description: ALD405 is a humanized monoclonal antibody that specifically targets CGRP. [, ] It is being investigated as a potential treatment for migraine. [, ]

AMG 334 (Erenumab)

Compound Description: Erenumab is a human IgG antibody that specifically binds to the canonical CGRP receptor. [] It received FDA approval in May 2018 for migraine prevention. []

Relevance: Erenumab, similar to Olcegepant, targets the CGRP receptor but differs significantly in its structure and mechanism. [, ] Erenumab is a monoclonal antibody that binds to the receptor, while Olcegepant is a small molecule antagonist. [, ] Both demonstrate efficacy in treating migraine, but Erenumab is specifically indicated for migraine prevention. [, ]

Zavegepant

Compound Description: Zavegepant is a small molecule antagonist of the CGRP receptor. []

Relevance: Zavegepant is similar to Olcegepant in its mechanism of action, targeting the CGRP receptor. [] The provided research compares their potency in different human blood vessels, suggesting subtle differences in their binding kinetics and potential for side effects. []

Atogepant

Compound Description: Atogepant is a small molecule antagonist of the CGRP receptor. []

Relevance: Atogepant, like Olcegepant, acts as a CGRP receptor antagonist, indicating a shared mechanism of action in targeting migraine. []

Properties

CAS Number

204697-65-4

Product Name

Olcegepant

IUPAC Name

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide

Molecular Formula

C38H47Br2N9O5

Molecular Weight

869.6 g/mol

InChI

InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1

InChI Key

ITIXDWVDFFXNEG-JHOUSYSJSA-N

SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6

Solubility

Soluble in DMSO

Synonyms

BIBN-4096; BIBN4096; BIBN 4096; BIBN-4096BS; BIBN4096BS; BIBN 4096BS; Olcegepant.

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6

Isomeric SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.